molecular formula C46H56N4O10 B1662923 Vincristine CAS No. 57-22-7

Vincristine

Cat. No. B1662923
CAS RN: 57-22-7
M. Wt: 825 g/mol
InChI Key: OGWKCGZFUXNPDA-XQKSVPLYSA-N
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Description

Vincristine is a natural alkaloid derived from the Madagascar periwinkle (Catharanthus roseus) and is widely used in cancer chemotherapy. It is a member of the vinca alkaloid family and acts as an antimitotic drug, meaning it inhibits cell division by blocking the formation of microtubules. Vincristine has been used in clinical applications since the 1960s and has been shown to be effective in treating a variety of cancers, including acute leukemias, Hodgkin's lymphoma, and Wilms' tumor. It is also used in combination with other drugs to treat certain types of lymphomas, breast cancer, and multiple myeloma.

Scientific research applications

Pharmacogenomics and Neuropathy

  • Pharmacogenomics of Vincristine-Induced Peripheral Neuropathy: Vincristine is extensively used in cancer treatment, particularly for leukemia, lymphoma, and solid tumors. Research highlights the significance of pharmacogenomics in understanding the predisposition to vincristine-induced neuropathy, a major adverse effect of the drug. This area of study reveals genetic variations that influence the risk and severity of neuropathy caused by vincristine, providing insights into personalized medicine approaches for cancer treatment (Diouf & Evans, 2018).

Mechanisms of Action

  • Cell Death Induction: Vincristine is known for its role in inducing apoptosis in cancer cells. Studies have shown that it enhances apoptosis in interphase cells and causes arrested cells in mitosis to die by a process resembling apoptosis. This dual mechanism of action, affecting both interphase and mitotic cells, underlines the cytocidal effect of vincristine, providing a deeper understanding of its therapeutic potential in cancer treatment (Harmon et al., 1992).

Drug Delivery Enhancement

  • Liposomal Formulations: The therapeutic activity of vincristine has been significantly enhanced through liposomal encapsulation. Liposomal delivery systems not only improve the efficacy of vincristine but also slightly decrease its toxicity. This advancement in drug delivery technology illustrates the potential of liposomal systems in improving the therapeutic index of vincristine and similar drugs (Waterhouse et al., 2005).

Vincristine and Cancer Cell Sensitization

  • **Sensitization to Lysosome-Destabilizing Agents:** Vincristine, a microtubule-destabilizing antimitotic drug, not only induces cell death but also sensitizes cancer cells to lysosome-destabilizing agents. This sensitization leads to increased cytotoxicity, suggesting a promising approach for combination therapies in the treatment of therapy-resistant cancers. The study highlights the potential of using vincristine in combination with drugs like siramesine to enhance cancer cell death (Groth-Pedersen et al., 2007).

Combination Therapy in Cancer Treatment

  • Vincristine in Combination Therapy: Vincristine's role in combination cancer therapy is significant, especially in treating blood malignancies. Despite its side effects, at low concentrations, vincristine remains a crucial component in various treatment regimens. The research emphasizes the emerging trend of combining vincristine with monoclonal antibodies like rituximab, showcasing its continued importance in anticancer therapies (Škubník et al., 2021).

Interaction with DNA and Chromatin

  • Interaction with DNA and Chromatin: Vincristine's interaction with DNA and chromatin has been studied using spectroscopy techniques, revealing its binding affinity and induced structural changes. This interaction, primarily through intercalation and binding to the phosphate sugar backbone, offers insights into itsaction mechanism within the cell nucleus. Understanding this interaction is crucial for developing targeted cancer treatments and exploring the broader implications of vincristine's effects at the molecular level (Mohammadgholi et al., 2013).

Vincristine-Induced Neuropathy in Hematologic Malignancies

  • Systematic Review on Neuropathy in Hematologic Malignancies: Vincristine's use in treating hematologic malignancies is often limited by vincristine-induced neuropathy, affecting both peripheral and central nervous systems. This review delves into the neuropathy assessment, clinical and molecular predictive markers, and potential prevention and treatment strategies. The study underscores the need for standardized neuropathy assessment tools and grading scales to improve consistency in detecting and reporting vincristine-induced neuropathy (Madsen et al., 2019).

properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O10/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37+,38-,39-,42+,43-,44-,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWKCGZFUXNPDA-XQKSVPLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O10
Record name VINCRISTINE
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DSSTOX Substance ID

DTXSID1032278
Record name Vincristine
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Molecular Weight

825.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Vincristine appears as a white crystalline solid. Melting point 218 °C. Used as an antineoplastic., Solid
Record name VINCRISTINE
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Record name Vincristine
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Solubility

WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; ODORLESS, HYGROSCOPIC; FREELY SOL IN WATER /VINCRISTINE SULFATE USP/, 3.00e-02 g/L
Record name VINCRISTINE
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Record name Vincristine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Vinca alkaloids are cell cycle specific agents ... /which/ block mitosis and produce metaphase arrest. Biological activities of these drugs can be explained by their ability to bind specifically tubulin, and to block ability of the protein to polymerize into microtubules ... through disruption of microtubules of mitotic apparatus, cell division is arrested in metaphase. In absence of intact mitotic spindle, chromosomes may disperse throughout cytoplasm ... or may occur in unusual groupings ... inability to segregate chromosomes correctly during mitosis presumably leads to cellular death. /Vinca alkaloids/, Although the mechanism of action has not been definitely established, vincristine appears to bind to or crystallize critical microtubular proteins of the mitotic spindle, thus preventing their proper polymerization and causing metaphase arrest. In high concentrations, the drug also exerts complex effects on nucleic acid and protein synthesis. Vincristine exerts some immunosuppressive activity.
Record name VINCRISTINE
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Impurities

3'-hydroxyvincristine; 4'-deoxyvincristine; N-desmethylvinblastine; deacetylvincristine; deacetylvinblastine; vinblastine; leurosine; formylleurosine
Record name VINCRISTINE
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Product Name

Vincristine

Color/Form

Blades from methanol

CAS RN

57-22-7
Record name VINCRISTINE
Source CAMEO Chemicals
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Record name Vincristine
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Record name VINCRISTINE
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Record name Vincristine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

424 to 428 °F (NTP, 1992), 218-220 °C, 220 °C
Record name VINCRISTINE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINCRISTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vincristine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
336,000
Citations
S ROSENTHAL, S KAUFMAN - Annals of Internal Medicine, 1974 - acpjournals.org
… vincristine to the neurotoxic effects listed above will be examined, and the full spectrum of vincristine … in patients receiving vincristine and have been attributed to vincristine toxicity (4, 36-…
Number of citations: 297 www.acpjournals.org
RA Bohannon, DG Miller, HD Diamond - Cancer Research, 1963 - AACR
Vincristine (VCR), an analog of Vinblastine (VLB), is a newly isolated alkaloid of the Vinca rosea Linn. VCR has been evaluated in the therapy of a group of 35 patients with Hodgkin's …
Number of citations: 131 aacrjournals.org
PP CARBONE, V Bono, E FREI III, CO BRINDLEY - Blood, 1963 - ashpublications.org
… malignant neoplastic disease received vincristine in an effort to … Vincristine produces tumor regression in the majority of the … vincristine and the alkylating agents and between vincristine …
Number of citations: 178 ashpublications.org
JA Silverman, SR Deitcher - Cancer chemotherapy and pharmacology, 2013 - Springer
Vincristine (VCR) is a mainstay of treatment of hematologic malignancies and solid tumors due to its well-defined mechanism of action, demonstrated anticancer activity and its ability to …
Number of citations: 471 link.springer.com
J Škubník, VS Pavlíčková, T Ruml, S Rimpelová - Biology, 2021 - mdpi.com
… Combining vincristine with monoclonal … used vincristine-based drug combinations and summarizes currently running clinical trials. The number of ongoing studies shows that vincristine …
Number of citations: 37 www.mdpi.com
RJ Owellen, MA Root, FO Hains - Cancer research, 1977 - AACR
Vindesine, a new Phase 1 Vinca alkaloid congener, exhibited serum pharmacokinetic behavior in humans compatible with a three-compartment, open mammillary model. The kinetic …
Number of citations: 154 aacrjournals.org
WG Bradley, LP Lassman, GW Pearce… - Journal of the neurological …, 1970 - Elsevier
This report details the neuromyopathy caused by vincristine in a group of patients receiving the drug for the treatment of malignant intracranial gliomata. Weekly intravenous injections of …
Number of citations: 315 www.sciencedirect.com
TJ Postma, BA Benard, PC Huijgens… - Journal of neuro …, 1993 - Springer
Forty patients with Non-Hodgkin's Lymphoma treated with vincristine between 1984 and 1990 (cumulative dose 12 mg in 18–24 weeks) were investigated in order to evaluate the long …
Number of citations: 180 link.springer.com
E Frei III, J Whang, RB Scoggins, EJ Van Scott, DP Rall… - Cancer research, 1964 - AACR
A single dose of vincristine produced an increase in the mitotic index in the marrow, duodenum, and hair follicle of the rat and in the marrow, hair root, and malignant tumors of man. This …
Number of citations: 164 aacrjournals.org
SS Legha - Medical toxicology, 1986 - Springer
Vincristine is an antineoplastic drug with a broad spectrum of activity against haematological malignancies and childhood sarcomas. Besides useful activity, it lacks the usual emetic and …
Number of citations: 280 link.springer.com

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